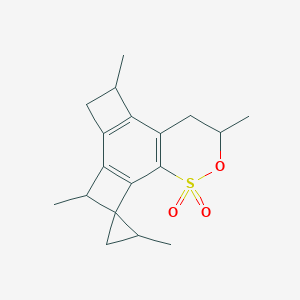
Tetrapropylenebenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapropylenebenzenesulfonic acid (TPBS) is a sulfonic acid derivative that has been widely used in scientific research. It is a colorless liquid and is soluble in water and other polar solvents. TPBS has been used in various fields such as pharmaceuticals, agrochemicals, and electrochemistry due to its unique properties.
Mecanismo De Acción
Tetrapropylenebenzenesulfonic acid acts as a surfactant due to its hydrophobic and hydrophilic properties. It can reduce the surface tension of water and other polar solvents, which allows for better dispersion of substances. This compound can also form micelles, which can encapsulate hydrophobic substances and improve their solubility.
Biochemical and Physiological Effects
This compound has low toxicity and has been shown to be biocompatible. It has been used in various biomedical applications such as drug delivery and tissue engineering. This compound has also been shown to have antimicrobial properties, which make it useful in the production of disinfectants and antiseptics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrapropylenebenzenesulfonic acid has several advantages for lab experiments. It is easy to handle and has low toxicity, which makes it safe for use in the laboratory. This compound is also readily available and affordable. However, this compound has some limitations for lab experiments. It has limited stability in acidic and basic conditions, which can affect its performance. This compound can also form aggregates at high concentrations, which can affect its properties.
Direcciones Futuras
There are several future directions for the use of Tetrapropylenebenzenesulfonic acid in scientific research. This compound can be used in the production of new drug delivery systems and as a dispersant and emulsifier in the production of agrochemicals. This compound can also be used in the production of new electrolyte additives for lithium-ion batteries. Further research can also be conducted on the antimicrobial properties of this compound and its potential use in the production of disinfectants and antiseptics.
Conclusion
In conclusion, this compound is a sulfonic acid derivative that has been widely used in scientific research. It has unique properties that make it useful in various fields such as pharmaceuticals, agrochemicals, and electrochemistry. This compound acts as a surfactant and can improve the solubility and bioavailability of poorly soluble drugs. This compound has low toxicity and has been shown to be biocompatible, which makes it useful in biomedical applications. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the production of new drug delivery systems and the use of this compound as a dispersant and emulsifier in the production of agrochemicals.
Métodos De Síntesis
Tetrapropylenebenzenesulfonic acid can be synthesized through the sulfonation reaction of tetrapropylene with sulfuric acid. The reaction occurs at high temperatures and yields this compound as the final product. The purity of the product can be increased through recrystallization and other purification methods.
Aplicaciones Científicas De Investigación
Tetrapropylenebenzenesulfonic acid has been used in various scientific research applications due to its unique properties. It has been used as a surfactant in pharmaceuticals, agrochemicals, and electrochemistry. This compound has been used to improve the solubility and bioavailability of poorly soluble drugs. It has also been used as a dispersant and emulsifier in the production of agrochemicals. In electrochemistry, this compound has been used as an electrolyte additive to improve the performance of lithium-ion batteries.
Propiedades
Número CAS |
11067-81-5 |
|---|---|
Fórmula molecular |
C18H22O3S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2/h8-11H,5-7H2,1-4H3 |
Clave InChI |
FODHIQQNHOPUKH-UHFFFAOYSA-N |
SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
SMILES canónico |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
Otros números CAS |
11067-81-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





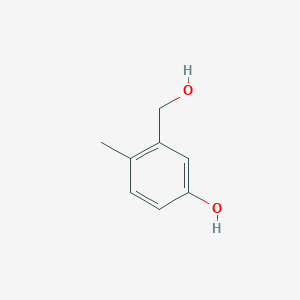
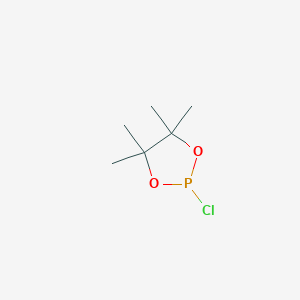

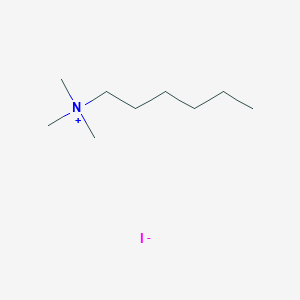




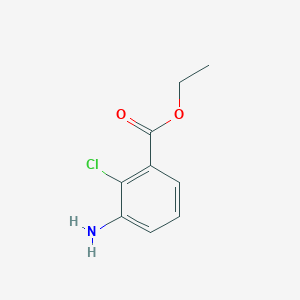

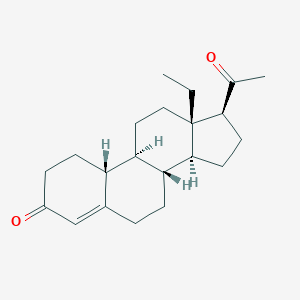
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)